

Experimental Applications of 1-Methyluracil in Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: **1-Methyluracil**

Cat. No.: **B015584**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental applications of **1-methyluracil** and its derivatives in the field of drug discovery. It includes detailed application notes, experimental protocols for key assays, and a summary of quantitative data to facilitate research and development efforts.

Application Notes

1-Methyluracil, a methylated derivative of the nucleobase uracil, and its analogues have emerged as a versatile scaffold in medicinal chemistry.^{[1][2]} These compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents against various diseases. The primary areas of investigation include their efficacy as antiviral agents, particularly against HIV-1, as inhibitors of key enzymes in neurodegenerative diseases like Alzheimer's, and as potential anticancer therapeutics.^{[3][4]}

The core structure of **1-methyluracil** can be readily modified at various positions, allowing for the generation of diverse chemical libraries. This structural flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize potency, selectivity, and safety profiles.

Key Therapeutic Areas:

- Antiviral (Anti-HIV-1): Derivatives of **1-methyluracil** have shown potent inhibitory activity against the HIV-1 reverse transcriptase, a critical enzyme for viral replication.[5]
- Neurodegenerative Diseases (Alzheimer's Disease): 6-Methyluracil derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. These compounds have shown the ability to improve memory in animal models.[3][6]
- Oncology: The anticancer potential of **1-methyluracil** derivatives is an active area of research. One of the targeted pathways involves the inhibition of the MTH1 enzyme, which is crucial for cancer cell survival by preventing the incorporation of oxidized nucleotides into DNA.[7][8] Additionally, some derivatives have demonstrated "antiblastomatous activity," suggesting a potential for broader anticancer applications.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for various **1-methyluracil** derivatives from preclinical studies.

Table 1: Anti-HIV-1 Activity of 1,3-Disubstituted Uracil Derivatives

Compound	EC50 (µM)	CC50 (µM)	Selectivity Index (SI)
1a	0.010 ± 0.006	>1923	>192300
1b	0.012 ± 0.005	>1923	>160250
1c	0.015 ± 0.007	>1923	>128200

*EC50: 50% effective concentration for inhibiting HIV-1 induced cytopathogenicity in MT-4 cells.

*CC50: 50% cytotoxic concentration in mock-infected MT-4 cells. *SI: Selectivity Index (CC50/EC50).

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by 6-Methyluracil Derivatives

Compound	IC50 hAChE (nM)	IC50 hBChE (nM)	Selectivity	
			Index (hBChE/hACh E)	LD50 (mg/kg, mice, i.p.)
Compound 35	5 ± 0.5	>100,000	>20,000	51
Compound 2c	12 ± 1	>100,000	>8,333	65
Donepezil	31 ± 2	3,800 ± 200	123	41

*IC50: 50% inhibitory concentration. hAChE: human acetylcholinesterase. hBChE: human butyrylcholinesterase. *LD50: Median lethal dose.

Table 3: MTH1 Inhibition by Potent Inhibitors (for contextual understanding of a relevant cancer target)

Compound	MTH1 IC50 (nM)
TH287	0.8
TH588	5
(S)-crizotinib	72

Note: These compounds are potent MTH1 inhibitors and serve as benchmarks. While not direct **1-methyluracil** derivatives, they represent the target class for which uracil-based inhibitors could be designed.[9]

Experimental Protocols

Synthesis of 1,3,6-Trimethyluracil

This protocol describes a two-step synthesis of 1,3,6-trimethyluracil, starting with the synthesis of 6-methyluracil.[10]

Step 1: Synthesis of 6-Methyluracil

- Condensation: In a large crystallizing dish, thoroughly mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.
- Drying and Reaction: Cover the dish with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator using a water pump for 5 to 7 days, or until the mixture is completely dry. This forms the crude β -uraminocrotonic ester intermediate.
- Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat to 95°C. Add the dry, powdered intermediate to the hot sodium hydroxide solution with stirring.
- Precipitation: Cool the solution to 65°C. Carefully add concentrated hydrochloric acid with continuous stirring to acidify the solution, which will precipitate the 6-methyluracil.
- Isolation and Purification: Cool the mixture in an ice bath. Collect the solid product by filtration and wash sequentially with cold water, ethanol, and diethyl ether. Air-dry the purified 6-methyluracil.

Step 2: N,N'-Dimethylation of 6-Methyluracil

- Reaction Setup: To a solution of 6-methyluracil (1 equivalent) in an anhydrous polar aprotic solvent such as DMF, add a suitable base like potassium carbonate (2-3 equivalents). Stir the suspension at room temperature for 30 minutes.
- Alkylation: Add the methylating agent, for example, dimethyl sulfate (2.2 equivalents), dropwise to the mixture.
- Reaction Monitoring: Continue stirring at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC.
- Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
- Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude 1,3,6-trimethyluracil can be

purified by recrystallization or column chromatography.[10]

Anti-HIV-1 Activity Assay using MT-4 Cells

This protocol is based on the inhibition of virus-induced cytopathogenicity in MT-4 cells.[5][11][12][13]

- Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 μL of complete culture medium (RPMI 1640 supplemented with 10% FBS and antibiotics).
- Compound Addition: Prepare serial dilutions of the test compounds. Add 50 μL of the diluted compounds to the respective wells. Include virus control (cells and virus only) and cell control (cells only) wells.
- Infection: Add 50 μL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing test compounds and the virus control wells.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
- MTT Assay for Cell Viability:
 - Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
 - Add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the EC₅₀ value of the test compounds.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman's method.[14][15][16]

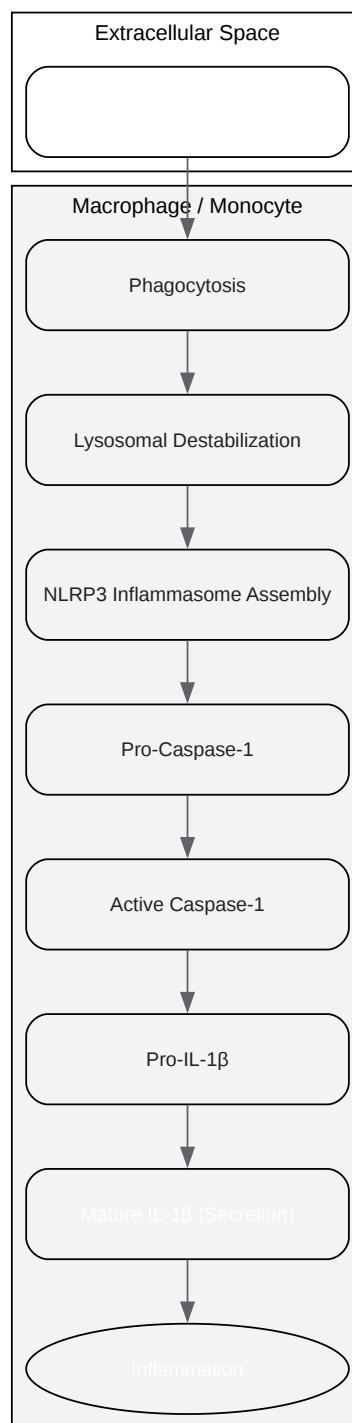
- Reagent Preparation:

- Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
- AChE Solution: Prepare a stock solution of AChE from *Electrophorus electricus* in the assay buffer (e.g., 0.1-0.25 U/mL final concentration).
- DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.
- ATCI Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).
- Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., Donepezil) in DMSO and then dilute in assay buffer.
- Assay Procedure (96-well plate):
 - Design the plate to include blanks (no enzyme), negative controls (no inhibitor), positive controls, and test compounds at various concentrations.
 - To each well (except the blank), add 10 µL of the AChE working solution.
 - Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.
 - Add 150 µL of a reaction mix containing assay buffer, DTNB, and ATCI to each well.
- Measurement: Immediately measure the absorbance at 412 nm at time 0 and then kinetically every minute for 10-15 minutes using a microplate reader.
- Data Analysis: Calculate the rate of reaction (Δ Abs/min). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Proposed Inflammatory Signaling of 1-Methyluric Acid

While direct signaling pathways for **1-methyluracil** are still under investigation, its metabolite, 1-methyluric acid, is proposed to induce inflammation through a crystal-dependent mechanism analogous to monosodium urate crystals in gout.[17]

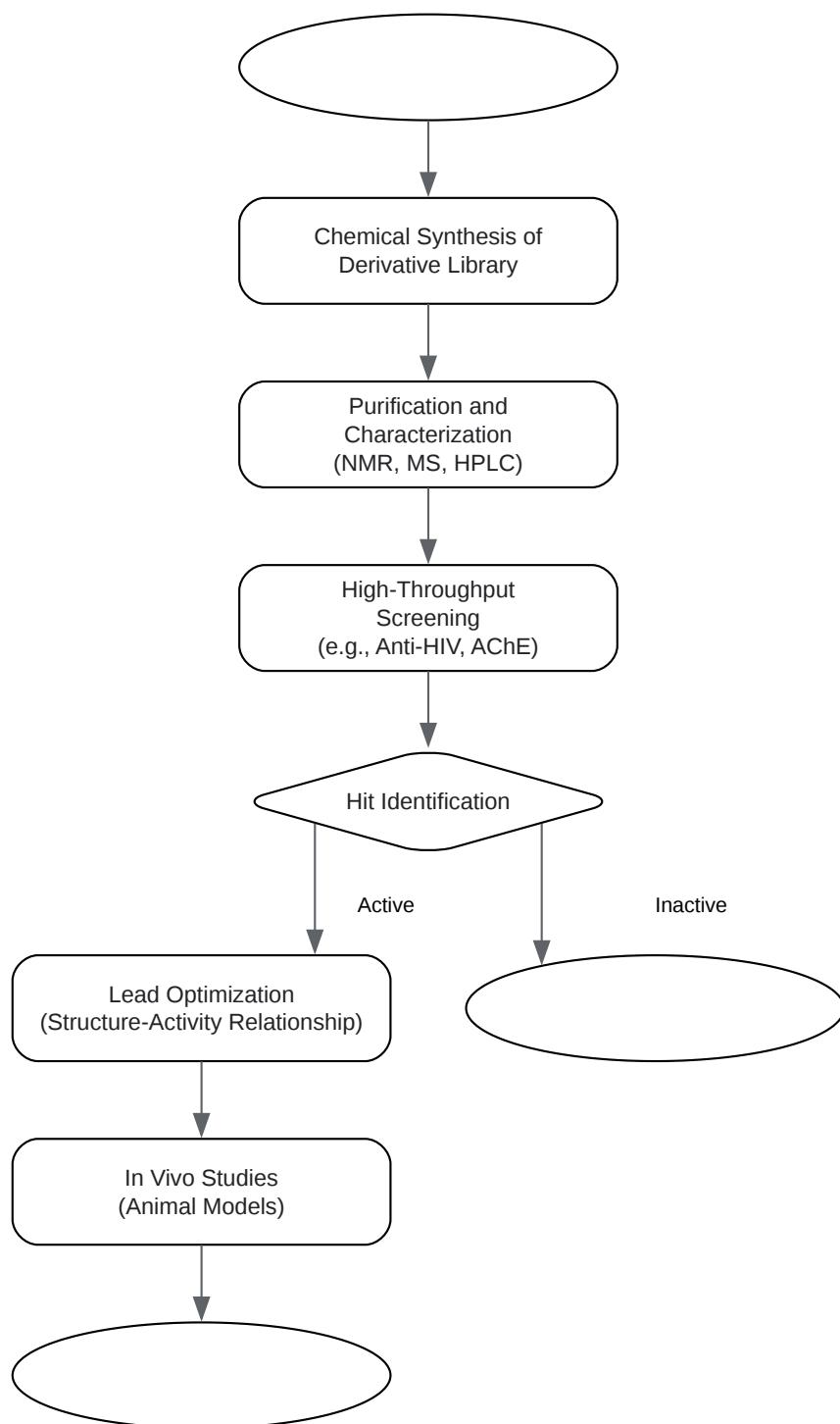


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Caption: Proposed pathway for 1-methyluric acid crystal-induced inflammation.

General Workflow for 1-Methyluracil Derivative Drug Discovery

The discovery of novel drug candidates based on the **1-methyluracil** scaffold typically follows a structured workflow from synthesis to biological evaluation.



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